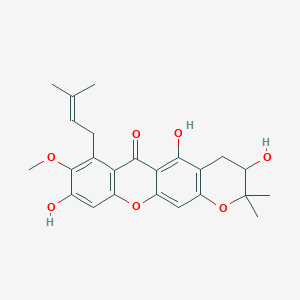

Mangostanol

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5,9-trihydroxy-8-methoxy-2,2-dimethyl-7-(3-methylbut-2-enyl)-3,4-dihydropyrano[3,2-b]xanthen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O7/c1-11(2)6-7-12-19-16(9-14(25)23(12)29-5)30-17-10-15-13(21(27)20(17)22(19)28)8-18(26)24(3,4)31-15/h6,9-10,18,25-27H,7-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCMPFWGUVNEDHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=CC2=C1C(=O)C3=C(C4=C(C=C3O2)OC(C(C4)O)(C)C)O)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301318291 | |

| Record name | Mangostanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184587-72-2 | |

| Record name | Mangostanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=184587-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mangostanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mangostanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029868 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mangostanol Biosynthetic Pathway in Garcinia mangostana

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Garcinia mangostana, commonly known as mangosteen, is a tropical fruit celebrated for its unique flavor and extensive use in traditional medicine. The pericarp of the fruit is a rich source of a class of polyphenolic compounds called xanthones, which are responsible for its wide range of pharmacological activities, including antioxidant, anti-inflammatory, and cytotoxic effects.[1][2][3] Mangostanol, a key xanthone derivative, and its precursors such as α-mangostin and γ-mangostin, are of significant interest to the scientific community for their therapeutic potential. This document provides a comprehensive technical overview of the this compound biosynthetic pathway, detailing the enzymatic steps, key intermediates, and available quantitative data. It also outlines experimental protocols for the analysis and characterization of these compounds and their biosynthetic enzymes, aiming to serve as a valuable resource for researchers in natural product chemistry, metabolic engineering, and drug discovery.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound and other prenylated xanthones in Garcinia mangostana is a complex process that originates from both the shikimate and acetate pathways.[4] These primary metabolic routes provide the necessary precursors for the construction of the characteristic tricyclic xanthone core. The pathway can be broadly divided into three major stages: (1) formation of the benzophenone scaffold, (2) oxidative cyclization to form the xanthone core, and (3) subsequent tailoring reactions including prenylation, methylation, and reduction to yield the diverse array of xanthones found in the plant.

Stage 1: Formation of the Benzophenone Intermediate

The pathway begins with the convergence of precursors from two primary metabolic routes.[4] The shikimate pathway provides an aromatic precursor, likely derived from L-phenylalanine, while the acetate-malonate pathway supplies three molecules of malonyl-CoA.[4] These precursors are condensed by a key enzyme, benzophenone synthase (BPS) , to form the central benzophenone intermediate, 2,3',4,6-tetrahydroxybenzophenone.[4][5] This reaction is a critical branching point, diverting primary metabolites into the specialized xanthone pathway.

Stage 2: Oxidative Cyclization to the Xanthone Core

The benzophenone intermediate undergoes a regioselective, intramolecular oxidative coupling reaction to form the rigid, tricyclic xanthone ring system.[5][6] This cyclization is catalyzed by a cytochrome P450-dependent monooxygenase. Depending on the cyclization pattern, different xanthone precursors can be formed. In Garcinia mangostana, the formation of 1,3,7-trihydroxyxanthone (1,3,7-THX) and its subsequent hydroxylation to 1,3,6,7-tetrahydroxyxanthone is the key route leading to the mangostin family of compounds.[5][6]

Stage 3: Tailoring Reactions

The core xanthone structure (1,3,6,7-tetrahydroxyxanthone) is then subjected to a series of "tailoring" reactions that create the vast chemical diversity of xanthones observed in mangosteen. For the synthesis of α-mangostin and γ-mangostin, the key modifications are:

-

Prenylation: Two prenyl groups, derived from dimethylallyl pyrophosphate (DMAPP), are attached to the xanthone core at the C-2 and C-8 positions by aromatic prenyltransferase (aPT) enzymes .[5][6] This step is crucial for the bioactivity of many xanthones. The addition of these two prenyl groups to 1,3,6,7-tetrahydroxyxanthone generates γ-mangostin.[5][6]

-

O-Methylation: Following prenylation, a methyl group from S-adenosyl methionine (SAM) is transferred to the hydroxyl group at the C-7 position. This reaction, catalyzed by an O-methyltransferase (OMT) , converts γ-mangostin into α-mangostin, one of the most abundant and well-studied xanthones in mangosteen.[5][6]

While the specific enzymes catalyzing the prenylation and methylation steps in G. mangostana have not yet been fully characterized, transcriptomic and proteomic studies are underway to identify them.[6][7] this compound itself is a derivative where the prenyl side chains of a mangostin-type precursor are reduced.

Below is a diagrammatic representation of the proposed biosynthetic pathway leading to α-mangostin.

Caption: Proposed biosynthetic pathway of α-mangostin in Garcinia mangostana.

Quantitative Data

The concentration of xanthones varies significantly between different parts of the mangosteen plant and throughout the fruit's maturation. The pericarp (peel) consistently shows the highest concentration of these bioactive compounds.

Table 1: Xanthone Content in Different Parts of Garcinia mangostana

| Plant Part | Total Xanthone Content (mg/g of dry material) | Key Xanthones Identified | Reference |

| Pericarp | 185.5 | α-mangostin, γ-mangostin | [8] |

| Calyx | - | α-mangostin, γ-mangostin | [8] |

| Bark | - | α-mangostin, γ-mangostin | [8] |

| Stalk | - | α-mangostin, γ-mangostin | [8] |

| Stem | - | α-mangostin, γ-mangostin | [8] |

| Leaves | - | α-mangostin, γ-mangostin | [8] |

| Aril | ~1.85 (100x lower than pericarp) | α-mangostin, γ-mangostin | [8] |

Note: The total xanthone content was highest in the methanol extract of the pericarp, measured at 521.2 mg/g of extract.[8]

Table 2: Bioactivity of Selected Mangosteen Xanthones

| Xanthone | Biological Activity | IC₅₀ Value | Reference |

| α-Mangostin | Acidic Sphingomyelinase Inhibition | 5.15 µM | [1] |

| α-Mangostin | cAMP Phosphodiesterase Inhibition | 24 µM | [1] |

| γ-Mangostin | Aromatase Inhibition | 6.9 µM | [1] |

| γ-Mangostin | Hydroxyl Radical Scavenging | 0.2 µg/mL | [1] |

| Garcinone D | Aromatase Inhibition | - | [1] |

| This compound | cAMP Phosphodiesterase Inhibition | 47 µM | [1] |

Experimental Protocols

The identification, quantification, and characterization of xanthones and their biosynthetic enzymes involve a range of analytical and biochemical techniques.

Protocol: Xanthone Extraction and Quantification by LC-MS

This protocol provides a general workflow for the analysis of xanthones from G. mangostana tissues, adapted from methodologies described in the literature.[8][9][10]

Caption: General workflow for xanthone analysis by LC-MS.

Detailed Steps:

-

Sample Preparation: Collect fresh plant material (e.g., pericarp), freeze-dry, and grind into a fine powder.

-

Extraction: Macerate the powdered material in a suitable solvent like methanol or an ethanol-water mixture (e.g., 70:30 v/v) at a 1:10 solid-to-solvent ratio.[11] Sonication or microwave assistance can be used to improve extraction efficiency.

-

Filtration and Concentration: Filter the extract to remove solid debris. The solvent is then evaporated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.

-

LC Separation: Re-dissolve the extract in the mobile phase and inject it into a liquid chromatography system. Separation is typically achieved on a C18 reversed-phase column (e.g., 2.1 mm × 50 mm, 1.7 µm).[9] A gradient elution with acetonitrile and water, both containing 0.1% formic acid, is commonly used.[9]

-

Example Gradient: 30-35% Acetonitrile (0-0.5 min), 35-75% (0.5-2 min), 75-90% (2-3.5 min), 90-95% (3.5-4.5 min), followed by re-equilibration.[9]

-

-

MS Detection: The eluent from the LC column is introduced into a mass spectrometer, typically equipped with an electrospray ionization (ESI) source.[10] Analysis can be performed in positive ion mode to detect protonated molecules [M+H]⁺. High-resolution instruments like TOF-MS are used for accurate mass determination and formula prediction.[10]

-

Quantification: Create a calibration curve using authentic standards of known xanthones (e.g., α-mangostin, γ-mangostin). The concentration of xanthones in the sample is determined by comparing peak areas to the calibration curve.[10]

Protocol: Functional Characterization of Biosynthetic Enzymes (General Workflow)

While the specific enzymes for this compound biosynthesis are still under investigation, a general workflow for their characterization would follow established molecular biology and biochemical protocols.

-

Gene Identification: Use transcriptomic data (RNA-seq) from xanthone-rich tissues (like the pericarp) to identify candidate genes encoding enzymes such as benzophenone synthase, cytochrome P450s, prenyltransferases, and O-methyltransferases.[7]

-

Cloning and Heterologous Expression:

-

Extract total RNA from the target tissue.

-

Synthesize cDNA using reverse transcriptase.

-

Amplify the candidate gene using PCR.

-

Clone the gene into an appropriate expression vector (e.g., for E. coli or yeast).

-

Transform the expression host and induce protein expression.

-

-

Protein Purification: Lyse the host cells and purify the recombinant enzyme using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Enzyme Assays:

-

Incubate the purified enzyme with its putative substrate(s) and necessary co-factors (e.g., malonyl-CoA for BPS; DMAPP for prenyltransferases; SAM for OMTs).

-

Stop the reaction and extract the products.

-

Analyze the reaction products by LC-MS or HPLC to confirm the enzyme's function and determine its kinetic parameters (Km, Vmax).

-

Regulatory Mechanisms and Signaling

The biosynthesis of secondary metabolites like xanthones is tightly regulated by developmental cues and environmental factors. In many plants, the expression of biosynthetic genes is controlled by transcription factors, and the pathways are influenced by plant hormones.[12] While specific regulatory networks for xanthone production in G. mangostana are not fully elucidated, it is known that the accumulation of these compounds is tissue-specific and linked to the fruit ripening process.[7][8] The anthocyanin biosynthetic pathway, which is also active during fruit ripening, is known to be regulated by a complex of MYB, bHLH, and WD40 transcription factors, and it is plausible that similar regulatory mechanisms govern the xanthone pathway.[12][13]

Caption: Hypothetical regulatory network for xanthone biosynthesis.

Conclusion and Future Directions

The biosynthetic pathway of this compound and other xanthones in Garcinia mangostana is a promising area of research for the development of novel therapeutics. While the general pathway has been proposed, significant work remains in identifying and characterizing the specific enzymes involved, particularly the prenyltransferases and O-methyltransferases responsible for the final tailoring steps.[6] Future research should focus on:

-

Enzyme Discovery: Leveraging transcriptomic and proteomic data to clone and functionally characterize the key biosynthetic enzymes.

-

Metabolic Engineering: Using synthetic biology approaches to reconstitute the pathway in microbial hosts like E. coli or Saccharomyces cerevisiae for sustainable production of high-value xanthones.

-

Regulatory Analysis: Elucidating the transcription factors and signaling pathways that control xanthone accumulation to enable strategies for enhancing their production in the native plant or engineered systems.

This guide provides a foundational understanding of the this compound biosynthetic pathway, offering valuable data and protocols to support ongoing and future research in this exciting field.

References

- 1. Structural Characterization, Biological Effects, and Synthetic Studies on Xanthones from Mangosteen (Garcinia mangostana), a Popular Botanical Dietary Supplement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mangostanin, a Xanthone Derived from Garcinia mangostana Fruit, Exerts Protective and Reparative Effects on Oxidative Damage in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. α-Mangostin Extraction from the Native Mangosteen (Garcinia mangostana L.) and the Binding Mechanisms of α-Mangostin to HSA or TRF | PLOS One [journals.plos.org]

- 4. mdpi.com [mdpi.com]

- 5. Xanthone Biosynthetic Pathway in Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Xanthone Biosynthetic Pathway in Plants: A Review [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. LC-QTOF-MS analysis of xanthone content in different parts of Garcinia mangostana and its influence on cholinesterase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Quantitative and qualitative determination of six xanthones in Garcinia mangostana L. by LC-PDA and LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. blacpma.ms-editions.cl [blacpma.ms-editions.cl]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

A Comparative Analysis of the Bioactivities of Alpha-Mangostin and Gamma-Mangostin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-mangostin and gamma-mangostin are two of the most abundant xanthone derivatives found in the pericarp of the mangosteen fruit (Garcinia mangostana). Both compounds have garnered significant attention in the scientific community for their diverse and potent pharmacological activities. This technical guide provides a comprehensive comparison of the bioactivities of alpha-mangostin and gamma-mangostin, with a focus on their anticancer and anti-inflammatory properties. Detailed experimental protocols for key assays and visualizations of modulated signaling pathways are presented to support further research and drug development endeavors.

Quantitative Bioactivity Data

The following tables summarize the quantitative data on the bioactivities of alpha-mangostin and gamma-mangostin, primarily focusing on their half-maximal inhibitory concentrations (IC50) in various assays.

Table 1: Anticancer Activity - Cytotoxicity (IC50 Values)

| Cell Line | Compound | IC50 (µM) | Reference |

| MDA-MB-231 (Triple-Negative Breast Cancer) | α-Mangostin | 20 | [1] |

| MDA-MB-231 (Triple-Negative Breast Cancer) | γ-Mangostin | 25 | [1] |

| MCF-7 (Breast Cancer) | α-Mangostin | 4.43 | [2] |

| HCT-116 (Colorectal Carcinoma) | α-Mangostin | ~10 (effective from) | [3] |

| PC12 (Pheochromocytoma) | α-Mangostin | 4 (EC50) | [3] |

Table 2: Anti-inflammatory Activity (IC50 Values)

| Assay | Cell Line | Compound | IC50 (µM) | Reference |

| Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | α-Mangostin | 3.1, 12.4 | [4][5] |

| Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | γ-Mangostin | 6.0, 10.1 | [4][5] |

| Prostaglandin E2 (PGE2) Release Inhibition | RAW 264.7 Macrophages | α-Mangostin | 13.9 | [4] |

| Prostaglandin E2 (PGE2) Release Inhibition | RAW 264.7 Macrophages | γ-Mangostin | 13.5 | [4] |

| TNF-α Release Inhibition | RAW 264.7 Macrophages | α-Mangostin | 31.8 - 64.8 | [4] |

| TNF-α Release Inhibition | RAW 264.7 Macrophages | γ-Mangostin | 31.8 - 64.8 | [4] |

| IL-4 Release Inhibition | RAW 264.7 Macrophages | α-Mangostin | 31.8 - 64.8 | [4] |

| IL-4 Release Inhibition | RAW 264.7 Macrophages | γ-Mangostin | 31.8 - 64.8 | [4] |

Key Bioactivity Profiles

Anticancer Activity

Both alpha-mangostin and gamma-mangostin exhibit significant anticancer properties through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and suppression of metastasis.

-

Alpha-Mangostin: Demonstrates potent cytotoxic effects against a range of cancer cell lines.[6] It has been shown to induce apoptosis through both intrinsic and extrinsic pathways and modulates key signaling pathways such as PI3K/Akt and NF-κB.[6][7]

-

Gamma-Mangostin: Also a strong inhibitor of cancer cell proliferation.[1] Notably, it has been found to downregulate the expression of genes associated with cell migration, such as CXCR4, in triple-negative breast cancer cells, a mechanism not observed with alpha-mangostin in the same study.[1][8] Furthermore, gamma-mangostin has been shown to target the Wnt/β-catenin signaling pathway in colon cancer cells.[9][10]

Anti-inflammatory Activity

Alpha- and gamma-mangostin are potent anti-inflammatory agents. They effectively inhibit the production of key inflammatory mediators in activated macrophages.

-

Alpha-Mangostin: Significantly reduces the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in LPS-stimulated RAW 264.7 macrophages.[4][5] It also suppresses the expression of inducible nitric oxide synthase (iNOS).[5]

-

Gamma-Mangostin: Exhibits comparable, and in some cases slightly more potent, inhibitory effects on NO and PGE2 production compared to alpha-mangostin.[4][5]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of alpha- and gamma-mangostin on cancer cell lines.

-

Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[11][12]

-

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of alpha-mangostin or gamma-mangostin (typically dissolved in DMSO and diluted in culture medium) for a specified period (e.g., 24, 48 hours). Include a vehicle control (DMSO) and untreated control.

-

MTT Addition: After the treatment period, remove the medium and add fresh medium containing MTT solution (final concentration of 0.5 mg/mL).[13]

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow formazan crystal formation.[12]

-

Solubilization: Carefully remove the MTT-containing medium and add a solubilization solvent, such as DMSO, to dissolve the formazan crystals.[11][14]

-

Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.[11][14]

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

-

Wound Healing (Scratch) Assay for Cell Migration

This assay is employed to evaluate the effect of the compounds on the migratory capacity of cancer cells.

-

Principle: A "wound" or scratch is created in a confluent monolayer of cells. The ability of the cells to migrate and close the wound over time is monitored and quantified.[15][16]

-

Methodology:

-

Cell Seeding: Grow cells to a confluent monolayer in a 6-well or 12-well plate.

-

Scratch Creation: Create a straight scratch in the monolayer using a sterile pipette tip.[16]

-

Washing: Gently wash the wells with PBS to remove detached cells.

-

Compound Treatment: Add fresh culture medium containing the test compound (alpha- or gamma-mangostin) at a non-toxic concentration. Include a vehicle control.

-

Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6, 12, 24 hours) using a microscope.

-

Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure relative to the initial scratch area.

-

LPS-Induced Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay is used to assess the anti-inflammatory potential of the compounds by measuring the inhibition of NO production.

-

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce NO. The amount of NO is quantified by measuring the accumulation of its stable end-product, nitrite, in the culture supernatant using the Griess reagent.[17]

-

Methodology:

-

Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of alpha- or gamma-mangostin for a specific duration (e.g., 1 hour).

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[13][18]

-

Supernatant Collection: After incubation, collect the cell culture supernatant.

-

Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).[13]

-

Absorbance Measurement: After a short incubation at room temperature, measure the absorbance of the resulting azo dye at 540 nm.[13][18]

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

-

Prostaglandin E2 (PGE2) Enzyme Immunoassay (EIA)

This assay quantifies the inhibitory effect of the compounds on PGE2 production, another key inflammatory mediator.

-

Principle: This is a competitive immunoassay. PGE2 in the sample competes with a fixed amount of enzyme-labeled PGE2 (e.g., conjugated to alkaline phosphatase or horseradish peroxidase) for a limited number of binding sites on a PGE2-specific antibody. The amount of enzyme-labeled PGE2 bound to the antibody is inversely proportional to the concentration of PGE2 in the sample.[19][20]

-

Methodology:

-

Sample Preparation: Use the cell culture supernatants from the LPS-stimulated RAW 264.7 cells treated with alpha- or gamma-mangostin.

-

Assay Procedure: Follow the specific instructions provided with the commercial PGE2 EIA kit. This typically involves:

-

Adding standards and samples to the antibody-coated microplate wells.

-

Adding the enzyme-conjugated PGE2.

-

Incubating to allow for competitive binding.

-

Washing the plate to remove unbound reagents.

-

Adding a substrate that is converted by the enzyme to a colored product.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength (e.g., 405 nm or 450 nm).[19][21]

-

-

Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of PGE2 in the samples. Calculate the percentage of PGE2 inhibition compared to the LPS-stimulated control.

-

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by alpha-mangostin and gamma-mangostin.

Alpha-Mangostin Signaling Pathways

Alpha-mangostin has been shown to modulate several critical signaling pathways involved in cancer progression and inflammation, including the PI3K/Akt and NF-κB pathways.

Caption: Alpha-mangostin's inhibition of PI3K/Akt and NF-κB pathways.

Gamma-Mangostin Signaling Pathways

Gamma-mangostin has been demonstrated to exert its anticancer effects by targeting distinct signaling pathways, including the Wnt/β-catenin and CXCR4 pathways.

Caption: Gamma-mangostin's modulation of Wnt/β-catenin and CXCR4 pathways.

Conclusion

Both alpha-mangostin and gamma-mangostin are highly promising natural compounds with significant potential for the development of novel therapeutics, particularly in the fields of oncology and inflammatory diseases. While they share some common mechanisms of action, such as the inhibition of key inflammatory mediators, they also exhibit distinct bioactivities by targeting different signaling pathways. Alpha-mangostin's well-documented effects on the PI3K/Akt and NF-κB pathways, and gamma-mangostin's unique ability to modulate the Wnt/β-catenin and CXCR4 pathways, highlight the importance of further comparative studies to fully elucidate their therapeutic potential. This guide provides a foundational resource for researchers to design and execute further investigations into these potent xanthones.

References

- 1. Different Modes of Mechanism of Gamma-Mangostin and Alpha-Mangostin to Inhibit Cell Migration of Triple-Negative Breast Cancer Cells Concerning CXCR4 Downregulation and ROS Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the antineoplastic potential of α-mangostin in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. famecancermuseum.com [famecancermuseum.com]

- 4. mdpi.com [mdpi.com]

- 5. Anti-inflammatory activity of mangostins from Garcinia mangostana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. brieflands.com [brieflands.com]

- 9. researchgate.net [researchgate.net]

- 10. Targeting transcription factor TCF4 by γ-Mangostin, a natural xanthone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Wound healing assay | Abcam [abcam.com]

- 16. Wound healing assay - Wikipedia [en.wikipedia.org]

- 17. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. raybiotech.com [raybiotech.com]

- 21. elkbiotech.com [elkbiotech.com]

Mangostanol: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mangostanol, a xanthone derivative isolated from the pericarp of the mangosteen fruit (Garcinia mangostana), has emerged as a compound of interest for its potential therapeutic applications. While research has extensively focused on its structural analog, α-mangostin, preliminary evidence suggests that this compound also possesses significant biological activities, including neuroprotective, anti-inflammatory, and antioxidant effects. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic potential, detailing its known mechanisms of action, summarizing available quantitative data, and outlining key experimental protocols. Due to the limited specific data on this compound, relevant findings on the closely related and extensively studied α-mangostin are included for comparative purposes and to highlight the potential therapeutic avenues for xanthones as a class.

Introduction

The mangosteen fruit, often hailed as the "queen of fruits," is a rich source of a class of polyphenolic compounds known as xanthones.[1] Among these, this compound is a notable constituent of the fruit's pericarp.[1] While α-mangostin is the most abundant and widely studied xanthone from mangosteen, this compound shares a similar core structure and is implicated in various biological activities.[1][2] This guide aims to consolidate the existing scientific literature on this compound, providing a technical resource for researchers and professionals in drug development.

Therapeutic Potential of this compound

Emerging research, although limited compared to α-mangostin, points towards several therapeutic areas where this compound may be effective.

Neuroprotective Effects

This compound has been identified as a potential agent in combating neurodegenerative diseases. Studies have indicated its ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease.[3] By inhibiting AChE, this compound may help in restoring acetylcholine levels in the brain, thereby potentially improving cognitive function.[3] While direct studies on this compound are sparse, the neuroprotective effects of mangosteen extracts containing this compound have been noted, suggesting a role in mitigating oxidative stress and apoptosis in neuronal cells.[1][4] For comparison, α-mangostin has been shown to protect against MPP+-induced apoptosis in neuroblastoma cells, a model for Parkinson's disease, by reducing reactive oxygen species (ROS) production and modulating apoptotic pathways.[5][6]

Anti-Inflammatory and Antioxidant Activity

Like other xanthones, this compound is presumed to possess anti-inflammatory and antioxidant properties. The anti-inflammatory mechanisms of xanthones often involve the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway.[7][8][9] While specific studies quantifying the anti-inflammatory and antioxidant capacity of isolated this compound are not prevalent in the provided search results, the general activity of mangosteen pericarp extracts, which contain this compound, is well-documented.[8][10] These extracts have been shown to scavenge free radicals and reduce the production of inflammatory markers.[8][10] For context, α-mangostin has demonstrated potent anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes and reducing the production of prostaglandins and nitric oxide.[7][11]

Quantitative Data

Quantitative data specifically for this compound is limited in the current body of literature. The following tables summarize available data for mangosteen extracts and the closely related α-mangostin to provide a comparative perspective on the potential potency of xanthones.

Table 1: In Vitro Antioxidant Activity of Mangosteen Pericarp Extracts and α-Mangostin

| Assay | Test Substance | IC50 Value | Reference |

| DPPH Radical Scavenging | Mangosteen Pericarp Ethanol Extract | 9.40 µg/mL | [12] |

| DPPH Radical Scavenging | α-Mangostin | 7.4 µg/mL | [13] |

| DPPH Radical Scavenging | Dichloromethane fraction of mangosteen rind extract | 34.66 µg/ml | [14] |

| Lipid Peroxidation (FTC method) | Methanolic Extract from Garcinia mangostana Hulls | 9.43 µg/ml | [10] |

| Iron (Fe2+) Chelating Activity | Methanolic Extract from Garcinia mangostana Hulls | 19.26 µg/ml | [10] |

Table 2: In Vitro Anti-Inflammatory Activity of α-Mangostin

| Assay | Cell Line | IC50 Value | Reference |

| Inhibition of NO Production | LPS-stimulated RAW 264.7 cells | 12.4 µM | [11] |

| Inhibition of PGE2 Release | C6 rat glioma cells | 13.9 µM | [9] |

Table 3: In Vitro Anticancer Activity (IC50 Values) of α-Mangostin and Mangosteen Rind Extract

| Cell Line | Compound | IC50 Value | Reference |

| MCF-7 (Breast Cancer) | Mangosteen Rind Extract | 19.2 µg/mL | [15] |

| Various Breast Cancer Cell Lines | α-Mangostin | 1.47 ± 1.16 µM to 2.16 ± 1.236 µM | [16] |

| PC12 (Pheochromocytoma) | α-Mangostin | 4 µM (EC50) | [17] |

| Human Gastric Adenocarcinoma | α-Mangostin | 1-10 µg/mL | [17] |

Note: The classification of cytotoxic activity by the U.S. National Cancer Institute (NCI) is as follows: IC50 < 20 µg/mL (highly active), IC50 21-200 µg/mL (moderately active), IC50 201-500 µg/mL (weakly active), and IC50 > 500 µg/mL (inactive).[15][18]

Signaling Pathways

The precise signaling pathways modulated by this compound are not yet well-elucidated. However, based on the activities of the closely related α-mangostin, several key pathways are likely to be involved in its therapeutic effects.

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a central regulator of inflammation. α-Mangostin has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes like iNOS and COX-2, and cytokines such as TNF-α and IL-6.[7][9]

MAPK Signaling Pathway in Cancer

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is crucial in cell proliferation, differentiation, and apoptosis. α-Mangostin has been found to modulate these pathways, for instance, by activating the ASK1/p38 pathway to induce apoptosis in cancer cells.[19][20]

PI3K/Akt Signaling Pathway in Cancer

The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation. α-Mangostin has been shown to inhibit this pathway, leading to apoptosis in breast cancer cells.[21]

Experimental Protocols

Detailed experimental protocols for evaluating the therapeutic potential of this compound can be adapted from studies on other xanthones.

Extraction and Isolation of this compound

-

Traditional Extraction: Maceration of dried and powdered mangosteen pericarp with solvents like ethanol for an extended period (e.g., seven days) is a common method. Soxhlet extraction can also be employed for higher efficiency.

-

Modern Extraction: Techniques such as ultrasonic-assisted extraction and microwave-assisted extraction offer faster extraction times and potentially higher yields of xanthones.[13][22] Supercritical fluid extraction using CO2 is a green and efficient alternative.[22]

-

Purification: Following extraction, this compound can be isolated and purified from the crude extract using chromatographic techniques. Silica gel column chromatography is a conventional method, while high-speed countercurrent chromatography (HSCCC) offers a more rapid and efficient separation.[23][24][25][26]

In Vitro Antioxidant Assays

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. The IC50 value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined.[8][12]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This method involves the generation of the ABTS radical cation, which is then reduced by the antioxidant compound, leading to a decrease in absorbance.

-

Ferric Reducing Antioxidant Power (FRAP) Assay: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), which forms a colored complex that can be quantified.[10]

In Vitro Anti-Inflammatory Assays

-

Nitric Oxide (NO) Production Assay: Macrophage cell lines (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) in the presence or absence of the test compound. The amount of NO produced is measured in the cell culture supernatant using the Griess reagent.[7][11]

-

Pro-inflammatory Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant of LPS-stimulated macrophages can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[7][9]

-

COX Enzyme Activity Assay: The inhibitory effect of the compound on COX-1 and COX-2 enzyme activity can be determined using commercially available assay kits.[7]

In Vitro Anticancer Assays

-

Cell Viability Assay (MTT Assay): Cancer cell lines are treated with varying concentrations of the test compound for a specified period. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is then added, which is converted to a colored formazan product by viable cells. The absorbance is measured to determine the percentage of cell viability and calculate the IC50 value.[15][17]

-

Apoptosis Assays: Apoptosis can be assessed by various methods, including flow cytometry using Annexin V/Propidium Iodide staining to differentiate between apoptotic and necrotic cells, and Western blotting to detect the cleavage of caspase-3 and PARP.[19][20]

-

Cell Cycle Analysis: Flow cytometry analysis of cells stained with a DNA-binding dye (e.g., propidium iodide) is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[20]

Conclusion and Future Directions

This compound, a xanthone from the pericarp of Garcinia mangostana, shows promise as a therapeutic agent, particularly in the realm of neuroprotection. While direct evidence for its anti-inflammatory, antioxidant, and anticancer properties is still in its infancy, the extensive research on the structurally similar α-mangostin suggests that this compound likely possesses a comparable spectrum of biological activities.

Future research should focus on the isolation of pure this compound and the systematic evaluation of its efficacy and mechanisms of action in various disease models. Head-to-head comparative studies with α-mangostin would be invaluable in discerning the unique therapeutic contributions of this compound. Furthermore, detailed pharmacokinetic and toxicological studies are necessary to establish its safety profile and potential for clinical development. The development of efficient and scalable extraction and purification protocols will also be crucial for advancing the research and potential commercialization of this compound as a therapeutic agent.

References

- 1. Mangosteen Pericarp and Its Bioactive Xanthones: Potential Therapeutic Value in Alzheimer’s Disease, Parkinson’s Disease, and Depression with Pharmacokinetic and Safety Profiles [mdpi.com]

- 2. magistralbr.caldic.com [magistralbr.caldic.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Neuroprotective Effects of Alpha-Mangostin on MPP+-Induced Apoptotic Cell Death in Neuroblastoma SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuroprotective Effects of Alpha-Mangostin on MPP(+)-Induced Apoptotic Cell Death in Neuroblastoma SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An anti-inflammatory molecular mechanism of action of α-mangostin, the major xanthone from the pericarp of Garcinia mangostana: an in silico, in vitro and in vivo approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Natural Xanthones and Skin Inflammatory Diseases: Multitargeting Mechanisms of Action and Potential Application [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. ijprajournal.com [ijprajournal.com]

- 16. mdpi.com [mdpi.com]

- 17. α-Mangostin: A Xanthone Derivative in Mangosteen with Potent Anti-Cancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ajbs.scione.com [ajbs.scione.com]

- 19. Alpha-mangostin induces apoptosis through activation of reactive oxygen species and ASK1/p38 signaling pathway in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. α-Mangostin: A Xanthone Derivative in Mangosteen with Potent Anti-Cancer Properties [mdpi.com]

- 21. α-Mangostin Induces Apoptosis and Inhibits Metastasis of Breast Cancer Cells via Regulating RXRα-AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 22. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 23. researchgate.net [researchgate.net]

- 24. US7285672B2 - Process for isolating of α-mangostin - Google Patents [patents.google.com]

- 25. scribd.com [scribd.com]

- 26. makhillpublications.co [makhillpublications.co]

In Silico Docking of Mangostanol: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of in silico molecular docking studies of mangostanol, a xanthone from the pericarp of the mangosteen fruit (Garcinia mangostana), with various protein targets implicated in cancer, inflammation, and metabolic diseases. This document outlines detailed experimental protocols, presents quantitative binding data, and visualizes key experimental workflows and biological pathways to facilitate further research and development in drug discovery.

Introduction to this compound and In Silico Docking

This compound and its derivatives, particularly α-mangostin and γ-mangostin, have garnered significant attention for their wide range of pharmacological properties, including anti-inflammatory, anti-cancer, and anti-diabetic effects.[1][2][3] In silico molecular docking has emerged as a powerful computational tool to predict and analyze the binding interactions between small molecules like this compound and their macromolecular targets.[4][5] This approach accelerates the drug discovery process by enabling rapid screening of large compound libraries and providing insights into the molecular basis of a ligand's biological activity, thereby reducing the time and cost associated with experimental studies.[4][5]

The primary objectives of molecular docking are to predict the binding pose of a ligand within the active site of a protein and to estimate the binding affinity.[6] This information is crucial for identifying potential drug candidates and for optimizing lead compounds to enhance their efficacy and selectivity.

Target Proteins and Binding Affinities of this compound and its Derivatives

In silico docking studies have identified several key protein targets for this compound and its derivatives. These targets are involved in critical signaling pathways that regulate cellular processes such as proliferation, apoptosis, and inflammation. The binding affinities, typically expressed as docking scores or binding energies in kcal/mol, provide a quantitative measure of the interaction strength between the ligand and the protein. A more negative value generally indicates a stronger binding affinity.

| Ligand | Target Protein | PDB ID | Docking Score/Binding Energy (kcal/mol) | Therapeutic Area |

| This compound | Dengue Virus Envelope Protein | - | -8.3 | Antiviral |

| α-Mangostin | Androgen Receptor | 2AM9 | - | Cancer |

| CALM3 | 2F3Z | - | Oral Cancer | |

| HTT | 3IO6F | - | Oral Cancer | |

| ARRB1 | IZSH | - | Oral Cancer | |

| FLNA | 3HOP | - | Oral Cancer | |

| Peroxisome proliferator-activated receptor gamma (PPAR-γ) | - | - | Antidiabetic | |

| Dipeptidyl peptidase-4 (DPP-4) | - | - | Antidiabetic | |

| Aldose reductase | - | - | Antidiabetic | |

| γ-Mangostin | Peroxisome proliferator-activated receptor gamma (PPAR-γ) | - | - | Antidiabetic |

| Dipeptidyl peptidase-4 (DPP-4) | - | - | Antidiabetic | |

| Aldose reductase | - | - | Antidiabetic | |

| 8-Desoxygartanin | Mpro (SARS-CoV-2) | - | -8.0 | Antiviral |

| TMPRSS2 (SARS-CoV-2) | - | -9.6 | Antiviral | |

| RdRp (SARS-CoV-2) | - | -7.8 | Antiviral | |

| ACE2 (SARS-CoV-2) | - | -8.6 | Antiviral |

Detailed Experimental Protocols for In Silico Docking

The following sections provide detailed, step-by-step protocols for performing molecular docking studies using commonly employed software suites, AutoDock and Glide.

General Workflow for In Silico Docking

A typical in silico docking workflow involves several key stages, from target and ligand preparation to the analysis of docking results.

Protocol for AutoDock Vina

AutoDock Vina is a widely used open-source program for molecular docking.[7][8][9][10]

1. Preparation of Receptor and Ligand:

-

Receptor: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Remove water molecules and heteroatoms. Add polar hydrogens and assign Kollman charges using AutoDockTools (ADT).[10] Save the prepared receptor in PDBQT format.

-

Ligand (this compound): Obtain the 3D structure of this compound from a database like PubChem. Use a program like Open Babel to convert the structure to PDB format. In ADT, assign Gasteiger charges and merge non-polar hydrogens. Set the torsional degrees of freedom. Save the prepared ligand in PDBQT format.

2. Grid Box Generation:

-

In ADT, define a grid box that encompasses the active site of the receptor. The grid parameters (center coordinates and dimensions) should be large enough to allow for the free rotation and translation of the ligand.

3. Configuration File:

-

Create a configuration text file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the grid box parameters, and the exhaustiveness of the search.

4. Running AutoDock Vina:

-

Execute the docking simulation from the command line using the following command:

5. Analysis of Results:

-

The output will be a PDBQT file containing the docked poses of the ligand, ranked by their binding affinities. The log file will contain the binding energy for each pose.

-

Visualize the protein-ligand interactions using software like PyMOL or Discovery Studio to identify key interacting residues and types of interactions (e.g., hydrogen bonds, hydrophobic interactions).

Protocol for Glide (Schrödinger Suite)

Glide is a powerful commercial software for high-throughput virtual screening and accurate docking.[11][12][13][14]

1. Protein Preparation:

-

Import the protein structure into Maestro.

-

Use the "Protein Preparation Wizard" to preprocess the structure, which includes adding hydrogens, assigning bond orders, creating disulfide bonds, and removing waters beyond a certain distance from the ligand binding site.

-

Optimize the hydrogen bond network and perform a restrained minimization of the protein.

2. Receptor Grid Generation:

-

Define the receptor grid by specifying a ligand to define the center of the grid box. The inner and outer box dimensions are then set to define the space for the docking search.

3. Ligand Preparation:

-

Import the this compound structure.

-

Use "LigPrep" to generate low-energy conformers, assign correct protonation states, and generate tautomers and stereoisomers if necessary.

4. Ligand Docking:

-

Open the "Ligand Docking" panel.

-

Select the previously generated grid file and the prepared ligand file.

-

Choose the docking precision (e.g., Standard Precision - SP or Extra Precision - XP).

-

Define any constraints if required.

-

Start the docking job.

5. Analysis of Results:

-

The results are presented in the project table, showing the docking scores and other parameters.

-

Use the "Pose Viewer" to visualize the docked poses and the "Ligand Interaction Diagram" to analyze the 2D representation of the protein-ligand interactions.

Signaling Pathways Modulated by this compound

The therapeutic effects of this compound are attributed to its ability to modulate key signaling pathways involved in disease pathogenesis. In silico docking studies, coupled with experimental validation, have provided insights into how this compound interacts with specific proteins within these pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a crucial role in regulating the inflammatory response.[1][15][16][17] Aberrant NF-κB signaling is associated with chronic inflammatory diseases and cancer. Mangosteen xanthones have been shown to inhibit the NF-κB pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit.[15][18]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and apoptosis.[2][6][19][20][21] Dysregulation of the MAPK pathway is a hallmark of many cancers. α-mangostin has been shown to inhibit the phosphorylation of key components of the MAPK pathway, including ERK, JNK, and p38.[2][6]

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling pathway that promotes cell survival and proliferation.[22][23][24][25][26][27] This pathway is often hyperactivated in cancer. α-mangostin has been demonstrated to inhibit the PI3K/Akt pathway by downregulating the phosphorylation of Akt.[23]

Conclusion and Future Directions

In silico docking studies have proven to be an invaluable tool in elucidating the molecular mechanisms underlying the therapeutic effects of this compound and its derivatives. The identification of specific protein targets and the prediction of binding affinities provide a solid foundation for further drug development efforts. This technical guide has provided a comprehensive overview of the methodologies and findings in this area, with the aim of facilitating future research.

Future studies should focus on:

-

Expanding the scope of in silico screening to identify novel targets for this compound.

-

Utilizing more advanced computational techniques, such as molecular dynamics simulations, to study the dynamic nature of protein-ligand interactions.

-

Conducting experimental validation of the in silico findings through in vitro and in vivo studies to confirm the biological activity and therapeutic potential of this compound.

By integrating computational and experimental approaches, the full therapeutic potential of this compound as a lead compound for the development of novel drugs for a range of diseases can be realized.

References

- 1. α-Mangostin suppresses ethanol-induced gastric ulceration by regulating the Nrf2/HO-1 and NF-κB/NLRP3/caspase-1 signaling pathways and gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. In Silico Workflow for the Discovery of Natural Products Activating the G Protein-Coupled Bile Acid Receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In-Silico Approaches for the Screening and Discovery of Broad-Spectrum Marine Natural Product Antiviral Agents Against Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. α-Mangostin induces mitochondrial dependent apoptosis in human hepatoma SK-Hep-1 cells through inhibition of p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]

- 8. youtube.com [youtube.com]

- 9. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 10. m.youtube.com [m.youtube.com]

- 11. Flexible ligand docking with Glide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. schrodinger.com [schrodinger.com]

- 13. Tutorial: Docking with Glide [people.chem.ucsb.edu]

- 14. modekeji.cn [modekeji.cn]

- 15. Anti-Inflammatory Effect of Mangostenone F in Lipopolysaccharide-Stimulated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. A Novel Biological Role of α-Mangostin via TAK1-NF-κB Pathway against Inflammatory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. α-Mangostin inhibits LPS-induced bone resorption by restricting osteoclastogenesis via NF-κB and MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Impact of environmental toxicants on p38- and ERK-MAPK signaling pathways in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. An insight into PI3k/Akt pathway and associated protein-protein interactions in metabolic syndrome: A recent update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Characteristics of Alpha-Mangostin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-mangostin, a xanthone derivative isolated from the pericarp of the mangosteen fruit (Garcinia mangostana), has garnered significant scientific interest for its wide array of pharmacological activities.[1] These properties, which include anti-inflammatory, antioxidant, and anti-cancer effects, are intrinsically linked to its unique physicochemical characteristics.[2][3] Understanding these properties is paramount for researchers in drug discovery and development, as they govern the compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its bioavailability and therapeutic efficacy. This guide provides an in-depth overview of the core physicochemical properties of alpha-mangostin, detailed experimental protocols for their determination, and a visualization of its key signaling pathways.

Physicochemical Properties

Alpha-mangostin is a yellow crystalline solid.[2] Its fundamental properties are summarized in the tables below, providing a quantitative foundation for its behavior in biological and chemical systems.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₆O₆ | [1][4] |

| Molecular Weight | 410.46 g/mol | [5] |

| Appearance | Faint yellow to yellow powder/crystalline solid | [2] |

| Melting Point | 180 - 182 °C | [2] |

Solubility Profile

Alpha-mangostin's solubility is a critical factor for its formulation and delivery. It is poorly soluble in water but shows good solubility in several organic solvents.[6]

| Solvent | Solubility | Reference |

| Water | 0.2 ± 0.2 µg/mL | [7] |

| DMSO | 10 mg/mL | [4] |

| DMF | 30 mg/mL | [4] |

| Ethanol | 30 mg/mL | [4] |

| Ethanol:PBS (pH 7.2) (1:3) | 0.25 mg/mL | [4] |

| Methanol | Soluble | [2] |

| Ethyl Acetate | High | [8][9] |

| Dichloromethane | High | [8][9] |

Ionization and Lipophilicity

The ionization constant (pKa) and the partition coefficient (logP) are crucial for predicting the absorption and distribution of alpha-mangostin in the body.

| Parameter | Value | Method | Reference |

| pKa | 7.20 | Potentiometric Titration | [10] |

| logP (Octanol/Water) | < 5 | Shake-Flask (predicted) | [11][12] |

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized experimental protocols. The following sections detail the methodologies for measuring solubility, pKa, and logP.

Workflow for Physicochemical Property Determination

Caption: General experimental workflow for determining physicochemical properties.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold standard for determining thermodynamic solubility.[13][14]

-

Preparation of Saturated Solution: An excess amount of alpha-mangostin is added to a vial containing the solvent of interest (e.g., water, phosphate-buffered saline). The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.[14][15]

-

Equilibration: The vials are sealed and agitated in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[14][15]

-

Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the solution. This is typically achieved by centrifugation or filtration through a low-binding filter (e.g., 0.22 µm PVDF).[13]

-

Quantification: The concentration of alpha-mangostin in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[13]

-

Calibration: A standard calibration curve is generated using known concentrations of alpha-mangostin to accurately quantify the concentration in the test samples. The resulting concentration represents the thermodynamic solubility of the compound in that specific solvent.[13]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa of an ionizable compound.[16][17][18]

-

Sample Preparation: A known quantity of alpha-mangostin is dissolved in a suitable solvent mixture (e.g., a co-solvent like methanol or DMSO may be required due to its low aqueous solubility) to a specific concentration (e.g., 1 mM).[16][17]

-

Titration Setup: The solution is placed in a temperature-controlled vessel with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.[16][17]

-

Titration Process: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), added in small, precise increments. The pH of the solution is recorded after each addition.[16][17]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point, where the inflection of the curve is steepest, is identified.

-

pKa Calculation: The pKa is determined from the pH at the half-equivalence point. At this point, the concentrations of the protonated and deprotonated forms of the compound are equal.[16]

logP Determination (Shake-Flask Method)

The shake-flask method directly measures the partitioning of a compound between two immiscible liquids, typically n-octanol and water, to determine its lipophilicity.[19][20][21]

-

Solvent Pre-saturation: Equal volumes of n-octanol and water (or a relevant aqueous buffer, e.g., PBS pH 7.4 for logD) are mixed and shaken vigorously for 24 hours to ensure mutual saturation. The two phases are then separated.[19]

-

Partitioning: A known amount of alpha-mangostin is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a specific volume of the other pre-saturated phase in a separation funnel.

-

Equilibration: The mixture is shaken for a set period to allow the compound to partition between the two phases until equilibrium is reached.[20]

-

Phase Separation: The mixture is allowed to stand until the two phases are clearly separated. The aqueous and n-octanol layers are carefully collected. Centrifugation can aid in a cleaner separation.[22]

-

Quantification: The concentration of alpha-mangostin in each phase is determined using a suitable analytical technique like HPLC-UV or LC-MS.[20]

-

logP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[21]

Biological Activity and Key Signaling Pathways

The therapeutic potential of alpha-mangostin is derived from its ability to modulate critical cellular signaling pathways involved in inflammation and apoptosis.

Anti-Inflammatory Signaling Pathway

Alpha-mangostin exerts its anti-inflammatory effects primarily by inhibiting the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.

Caption: Anti-inflammatory mechanism of α-mangostin via inhibition of MAPK and NF-κB pathways.

Apoptosis Induction Signaling Pathway

Alpha-mangostin induces apoptosis (programmed cell death) in cancer cells through the intrinsic, or mitochondrial, pathway. It also influences survival pathways like PI3K/Akt.

Caption: Pro-apoptotic mechanism of α-mangostin via the intrinsic pathway and Akt inhibition.

Conclusion

The physicochemical properties of alpha-mangostin define its pharmaceutical potential. Its poor aqueous solubility presents a significant formulation challenge, while its lipophilicity and pKa suggest it can be absorbed and distributed within biological systems. The methodologies outlined in this guide provide a framework for the consistent and accurate characterization of this and other similar natural products. Furthermore, a clear understanding of its interactions with key cellular signaling pathways, such as NF-κB, MAPK, and PI3K/Akt, is essential for elucidating its mechanism of action and guiding future research into its therapeutic applications. This technical guide serves as a foundational resource for scientists and researchers dedicated to unlocking the full potential of alpha-mangostin in drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. Mangostin | C24H26O6 | CID 5281650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. α-Mangostin/γ-Cyclodextrin Inclusion Complex: Formation and Thermodynamic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Alpha-Mangostin-Rich Extracts from Mangosteen Pericarp: Optimization of Green Extraction Protocol and Evaluation of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Updating the Pharmacological Effects of α-Mangostin Compound and Unraveling Its Mechanism of Action: A Computational Study Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. enamine.net [enamine.net]

- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 15. bioassaysys.com [bioassaysys.com]

- 16. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 19. LogP / LogD shake-flask method [protocols.io]

- 20. encyclopedia.pub [encyclopedia.pub]

- 21. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 22. diposit.ub.edu [diposit.ub.edu]

Methodological & Application

Application Notes: In Vitro Anti-inflammatory Assay for Alpha-Mangostin

Introduction

Alpha-mangostin, a xanthone isolated from the pericarp of the mangosteen fruit (Garcinia mangostana), has demonstrated significant anti-inflammatory properties in numerous preclinical studies.[1][2] This document provides detailed application notes and protocols for assessing the in vitro anti-inflammatory effects of alpha-mangostin, targeting researchers, scientists, and professionals in drug development. The primary focus is on assays involving lipopolysaccharide (LPS)-stimulated macrophages, a widely accepted model for studying inflammation.

Mechanism of Action

Alpha-mangostin exerts its anti-inflammatory effects through the modulation of key signaling pathways and the suppression of pro-inflammatory mediators.[1][3] The principal mechanisms include:

-

Inhibition of Pro-inflammatory Mediators: Alpha-mangostin significantly reduces the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][4][5][6]

-

Suppression of NF-κB Pathway: It inhibits the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[1][4][7][8] This is achieved by preventing the translocation of the p65 subunit of NF-κB into the nucleus.[4][7]

-

Modulation of MAPK Pathway: Alpha-mangostin also modulates the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in the production of inflammatory cytokines.[1][9]

Quantitative Data Summary

The following tables summarize the reported in vitro anti-inflammatory activity of alpha-mangostin from various studies.

Table 1: IC50 Values of Alpha-Mangostin on Pro-inflammatory Mediators

| Cell Line | Mediator | IC50 Value | Reference |

| RAW 264.7 | Nitric Oxide (NO) | 3.1 µM | [1] |

| RAW 264.7 | Nitric Oxide (NO) | 12.4 µM | [10] |

| RAW 264.7 | Prostaglandin E2 (PGE2) | 13.9 µM | [1] |

| Jurkat T cells | ORAI1 channel (Calcium influx) | 1.27 µM | [11][12] |

| Human Keratinocytes | TRPV3 | 0.077 µM | [13] |

Table 2: Inhibitory Effects of Alpha-Mangostin on Cytokine Production

| Cell Line | Stimulant | Alpha-Mangostin Conc. | Cytokine | % Inhibition | Reference |

| RAW 264.7 | LPS | 1 µM | NO | 50% | [1] |

| RAW 264.7 | LPS | 3 µM | NO | 61% | [1] |

| RAW 264.7 | LPS | 10 µM | NO | 78% | [1] |

| Jurkat T cells | anti-CD3/anti-CD28 | 3 µM | IL-2 | ~80% | [12] |

| BV-2 microglia | LPS | 500 nM | TNF-α, IL-6, iNOS | Significant | [1] |

| IEC-6 | LPS | 2.5, 5, 10 µM | TNF-α, IL-6, IL-1β | Dose-dependent | [4][6] |

Experimental Protocols

Here are detailed protocols for key in vitro assays to evaluate the anti-inflammatory effects of alpha-mangostin.

LPS-Stimulated Macrophage Assay

This protocol describes the induction of an inflammatory response in RAW 264.7 macrophages using Lipopolysaccharide (LPS).

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

Alpha-mangostin

-

96-well plates

-

Cell scraper

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.

-

Treatment: The next day, remove the medium. Treat the cells with various concentrations of alpha-mangostin for 1-2 hours.

-

Stimulation: Following pre-treatment, stimulate the cells with LPS (typically 10-100 ng/mL) and incubate for 16-24 hours.[14]

-

Supernatant Collection: After incubation, collect the cell culture supernatant for the measurement of NO, PGE2, and cytokines.

Nitric Oxide (NO) Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

Materials:

-

Cell culture supernatant

-

Griess Reagent (contains sulfanilamide and N-(1-naphthyl)ethylenediamine)

-

Sodium nitrite standard solution

-

96-well plate

Procedure:

-

Standard Curve Preparation: Prepare a standard curve using known concentrations of sodium nitrite.[15]

-

Sample Preparation: Add 100 µL of cell-free supernatant to a new 96-well plate.[15]

-

Griess Reaction: Add 100 µL of Griess reagent to each well containing the supernatant and standards.[15]

-

Incubation: Incubate the plate at room temperature for 5-15 minutes, protected from light.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.[15] The concentration of nitrite in the samples is determined by comparing the absorbance to the standard curve.

Prostaglandin E2 (PGE2) Assay (ELISA)

This protocol outlines the quantification of PGE2 in the cell culture supernatant using a competitive ELISA kit.

Materials:

-

Cell culture supernatant

-

PGE2 ELISA Kit (commercially available)

-

96-well plate pre-coated with anti-PGE2 antibody

Procedure:

-

Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.

-

Assay Procedure:

-

Add standards and samples to the appropriate wells of the pre-coated microplate.

-

Add PGE2 conjugate to each well.

-

Incubate as per the kit's instructions.

-

Wash the wells to remove unbound substances.

-

Add substrate solution and incubate to allow color development.

-

Add stop solution to terminate the reaction.

-

-

Measurement: Measure the absorbance at the recommended wavelength (typically 450 nm). The concentration of PGE2 is inversely proportional to the color intensity.

Cytokine Assays (TNF-α, IL-6, IL-1β) (ELISA)

This protocol describes the measurement of pro-inflammatory cytokines in the cell culture supernatant using sandwich ELISA kits.

Materials:

-

Cell culture supernatant

-

TNF-α, IL-6, or IL-1β ELISA Kits (commercially available)

-

96-well plate pre-coated with capture antibody

Procedure:

-

Reagent Preparation: Prepare all reagents, standards, and samples according to the specific ELISA kit manual.[16][17][18][19][20][21][22][23][24][25][26]

-

Assay Procedure:

-

Add standards and samples to the appropriate wells of the pre-coated microplate and incubate.[16][18][19][20][23][27]

-

Wash the wells.

-

Add the detection antibody (biotinylated) and incubate.[16][18][19][20][23]

-

Wash the wells.

-

Wash the wells.

-

Add TMB substrate solution and incubate for color development.[16][18][19][20][23]

-

-

Measurement: Measure the absorbance at 450 nm.[16][18][19][23] The concentration of the cytokine is directly proportional to the color intensity.

Visualizations

The following diagrams illustrate the key signaling pathways modulated by alpha-mangostin and the general experimental workflow.

Caption: Experimental workflow for in vitro anti-inflammatory assays.

Caption: Signaling pathways modulated by alpha-mangostin.

References

- 1. mdpi.com [mdpi.com]

- 2. An anti-inflammatory molecular mechanism of action of α-mangostin, the major xanthone from the pericarp of Garcinia mangostana: an in silico, in vitro and in vivo approach - Food & Function (RSC Publishing) [pubs.rsc.org]

- 3. The metabolic and molecular mechanisms of α-mangostin in cardiometabolic disorders (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. a-novel-biological-role-of-mangostin-via-tak1-nf-b-pathway-against-inflammatory - Ask this paper | Bohrium [bohrium.com]

- 5. An anti-inflammatory molecular mechanism of action of α-mangostin, the major xanthone from the pericarp of Garcinia mangostana: an in silico, in vitro and in vivo approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Novel Biological Role of α-Mangostin via TAK1-NF-κB Pathway against Inflammatory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. α-Mangostin induces mitochondrial dependent apoptosis in human hepatoma SK-Hep-1 cells through inhibition of p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory activity of mangostins from Garcinia mangostana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibitory effects of α-Mangostin on T cell cytokine secretion via ORAI1 calcium channel and K+ channels inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibitory effects of α-Mangostin on T cell cytokine secretion via ORAI1 calcium channel and K+ channels inhibition - ProQuest [proquest.com]

- 13. mdpi.com [mdpi.com]

- 14. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 4.5. In-Vitro Determination of Nitric Oxide (NO) Production [bio-protocol.org]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. raybiotech.com [raybiotech.com]

- 19. mpbio.com [mpbio.com]

- 20. biovendor.com [biovendor.com]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. bmgrp.com [bmgrp.com]

- 23. assaygenie.com [assaygenie.com]

- 24. ldn.de [ldn.de]

- 25. abcam.com [abcam.com]

- 26. ibl-international.com [ibl-international.com]

- 27. chondrex.com [chondrex.com]

Application Notes and Protocols for In Vivo Studies of Mangostanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of animal models to study the in vivo effects of mangostanol, a major xanthone found in the pericarp of the mangosteen fruit (Garcinia mangostana). The following sections detail the experimental protocols, quantitative data from various studies, and the signaling pathways implicated in this compound's therapeutic effects.

Introduction

This compound, and more specifically its most abundant form, α-mangostin, has garnered significant attention for its potential therapeutic properties, including anti-cancer, anti-inflammatory, antioxidant, and neuroprotective effects.[1] Preclinical in vivo studies are crucial for evaluating the efficacy, safety, and pharmacokinetic profile of this compound. This document serves as a guide for researchers designing and conducting in vivo experiments with this compound in various disease models.

Animal Models and Therapeutic Areas of Investigation

A variety of animal models, primarily rodents, have been utilized to investigate the in vivo effects of this compound across several therapeutic areas.

-

Oncology: Xenograft and allograft models in mice are commonly used to assess the anti-tumor activity of this compound.[2][3] Studies have demonstrated its efficacy in inhibiting tumor growth in models of pancreatic, colon, breast, and skin cancer.[2][4][5]

-

Metabolic Disorders: Murine models of diet-induced obesity and diabetes have been employed to study the effects of this compound on metabolic parameters.[6][7] Research indicates that this compound can improve lipid metabolism, reduce body weight, and protect pancreatic β-cells.[6]

-

Inflammation: Carrageenan-induced paw edema in rats and mice is a standard model to evaluate the anti-inflammatory properties of this compound.[8][9] Studies have shown that this compound can significantly reduce inflammation in these models.[9][10]